molecular formula B2CuF8H12O6 B1591563 Copper(II) tetrafluoroborate hexahydrate CAS No. 72259-10-0

Copper(II) tetrafluoroborate hexahydrate

Cat. No.: B1591563
CAS No.: 72259-10-0
M. Wt: 345.25 g/mol
InChI Key: FBYIXFBIARQMJJ-UHFFFAOYSA-N
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Description

Copper(II) tetrafluoroborate hexahydrate, with the chemical formula Cu(BF₄)₂·6H₂O, is a blue crystalline compound. It is a known laboratory reagent and is highly hygroscopic, meaning it readily absorbs moisture from the air . This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) tetrafluoroborate hexahydrate can be synthesized through a straightforward procedure. One common method involves dissolving copper(II) carbonate hydroxide (Cu₂(OH)₂CO₃) in an aqueous solution of tetrafluoroboric acid (HBF₄). The reaction typically proceeds as follows :

Cu2(OH)2CO3+4HBF4+6H2O2Cu(BF4)26H2O+CO2+2H2O\text{Cu}_2(\text{OH})_2\text{CO}_3 + 4\text{HBF}_4 + 6\text{H}_2\text{O} \rightarrow 2\text{Cu(BF}_4\text{)}_2\cdot6\text{H}_2\text{O} + \text{CO}_2 + 2\text{H}_2\text{O} Cu2​(OH)2​CO3​+4HBF4​+6H2​O→2Cu(BF4​)2​⋅6H2​O+CO2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Scientific Research Applications

Organic Synthesis

Catalytic Role
Copper(II) tetrafluoroborate hexahydrate serves as an effective Lewis acid in organic reactions. It is particularly useful in:

  • Diels-Alder Reactions : Acts as a catalyst for cycloaddition reactions, facilitating the formation of cyclic compounds from diene and dienophile reactants .
  • Cyclopropanation : Utilized for the cyclopropanation of alkenes using diazo reagents, where it promotes the formation of three-membered ring compounds .
  • Meinwald Rearrangement : Functions as a catalyst in rearrangement reactions involving epoxides, enhancing reaction efficiency .

Case Study
In a study published by MDPI, copper(II) tetrafluoroborate was shown to effectively catalyze the Michael addition of thiols to α,β-unsaturated carbonyl compounds, demonstrating its utility in synthesizing complex organic molecules .

Electrochemistry

Electrochemical Applications
this compound is employed in electrochemical processes due to its ability to facilitate electron transfer. Key applications include:

  • Electroplating : Used in fluoroborate-based plating baths for copper electroplating, providing high-quality coatings on various substrates .
  • Electrochemical Catalysis : Functions as a catalyst for various electrochemical reactions, enhancing reaction rates and efficiencies .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)
The compound is integral in synthesizing metal-organic frameworks, which are materials with porous structures used for gas adsorption and separation technologies. Research indicates that copper(II) tetrafluoroborate can be utilized to create frameworks that exhibit high selectivity and stability for gas removal applications .

Biological Applications

Antioxidant Activity
Recent studies have explored the biological implications of copper(II) complexes, including those with tetrafluoroborate ligands. These complexes have shown promising results in radical scavenging activities, suggesting potential applications in biomedicine as antioxidant agents .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisDiels-Alder Reactions
Cyclopropanation
Meinwald Rearrangement
ElectrochemistryCopper Electroplating
Electrochemical Catalysis
Materials ScienceSynthesis of MOFs
Biological ApplicationsAntioxidant Activity

Biological Activity

Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) is a copper salt that has garnered attention for its biological activity and potential applications in various fields including organic synthesis, catalysis, and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : Cu(BF₄)₂·6H₂O
  • Molecular Weight : 345.24 g/mol
  • Appearance : Blue crystalline solid, highly hygroscopic
  • IUPAC Name : Copper(2+) bis(tetrafluoroboranuide) hexahydrate

This compound is primarily utilized as a Lewis acid in organic reactions such as Diels-Alder reactions and cyclopropanation of alkenes. It also plays a role in the preparation of various copper complexes that exhibit significant biological activities .

This compound acts as a Lewis acid , facilitating chemical reactions by accepting electron pairs. Its biological activity can be attributed to several mechanisms:

  • Catalytic Activity : It serves as a catalyst in organic syntheses, promoting reactions that can lead to biologically active compounds.
  • Radical Scavenging : Some studies suggest it exhibits antioxidant properties, which may protect cells from oxidative stress .
  • Enzyme Mimetic Properties : Certain copper complexes derived from this compound have been shown to mimic enzyme activity, influencing biochemical pathways in living organisms .

Antioxidant Activity

Research has indicated that copper complexes derived from this compound display radical scavenging activities. For instance, one study found that a specific complex exhibited superior radical scavenging compared to other tested ligands and complexes. This suggests potential therapeutic applications in conditions associated with oxidative stress .

Enzyme Mimetic Studies

A notable case study involved testing a copper complex (derived from Cu(BF₄)₂·6H₂O) on erythrocyte lysates from patients undergoing chemotherapy. The results demonstrated that the complex could enhance the activity levels of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), indicating its potential role as an enzyme mimetic in therapeutic settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other copper salts:

CompoundStructure TypeBiological Activity
Copper(II) Perchlorate HexahydrateCu(ClO₄)₂·6H₂OUsed in similar catalytic roles
Copper(II) Sulfate PentahydrateCuSO₄·5H₂OKnown for antimicrobial properties
Copper(I) TetrafluoroborateCu(BF₄)·xH₂OExhibits different catalytic behavior

This compound stands out due to its specific anion (tetrafluoroborate), which imparts distinct chemical properties that influence its reactivity and biological interactions compared to other copper salts .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of copper(II) tetrafluoroborate hexahydrate?

  • Methodology :

Single-crystal X-ray diffraction (SCXRD) is the primary method. Grow high-quality single crystals via slow evaporation of aqueous solutions.

Collect diffraction data at multiple temperatures (e.g., 90 K, 150 K, 270 K) to assess thermal effects on unit cell parameters.

Compare the structure to isotypic compounds (e.g., copper(II) perchlorate hexahydrate) for validation .

  • Key Parameters :

  • Unit cell dimensions (e.g., β angle near 90° suggests potential phase transitions).
  • Packing efficiency metrics: K.P.I. coefficient (78.0) and FUV index (256.21 ų) .

Q. How can researchers synthesize this compound with high purity?

  • Methodology :

React copper(II) carbonate or hydroxide with tetrafluoroboric acid (HBF₄) in aqueous solution at room temperature.

Evaporate the solution slowly to crystallize the hexahydrate form.

Verify purity via elemental analysis, Raman spectroscopy, and comparison to crystallographic data (CCDC 2310386) .

Q. What factors influence the solubility and stability of this compound in different solvents?

  • Methodology :

Test solubility in polar solvents (water, methanol, DMSO) and non-polar solvents (hexane) under controlled humidity.

Monitor stability via thermogravimetric analysis (TGA) to detect dehydration or decomposition.

Use Raman spectroscopy to identify solvent-copper interactions (e.g., shifts in BF₄⁻ or Cu-O vibrational bands) .

Advanced Research Questions

Q. How do temperature-dependent phase transitions occur in this compound, and how can they be characterized?

  • Methodology :

Perform variable-temperature SCXRD to track changes in unit cell parameters (e.g., β angle approaching 90° at lower temperatures).

Use Raman spectroscopy to detect symmetry changes (e.g., monoclinic → orthorhombic transition).

Properties

IUPAC Name

copper;ditetrafluoroborate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYIXFBIARQMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2CuF8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578182
Record name Copper(2+) tetrafluoroborate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72259-10-0
Record name Copper(2+) tetrafluoroborate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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